N1-(2-ethoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
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Overview
Description
N1-(2-ethoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a complex organic compound that features both an ethoxyphenyl group and a thiophene ring
Mechanism of Action
Target of Action
Similar compounds have been used in organic synthesis as building blocks , suggesting that this compound might also be used in similar applications.
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Similar compounds have been used in organic synthesis, particularly in the protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Result of Action
Similar compounds have been used in organic synthesis, suggesting that this compound might also be used in similar applications .
Action Environment
It’s worth noting that similar compounds have been used in organic synthesis, which often requires controlled environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ethoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves multi-step organic reactions. One common method includes the formation of the oxalamide backbone through the reaction of oxalyl chloride with appropriate amines. The thiophene ring can be introduced via a cyclopropyl intermediate, which is then coupled with the ethoxyphenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-ethoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(2-ethoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
- N1-(2-ethoxyphenyl)-N2-((1-(furan-2-yl)cyclopropyl)methyl)oxalamide
Uniqueness
N1-(2-ethoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is unique due to the presence of both the ethoxyphenyl and thiophene groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-23-14-7-4-3-6-13(14)20-17(22)16(21)19-12-18(9-10-18)15-8-5-11-24-15/h3-8,11H,2,9-10,12H2,1H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYSVNVGKKIMNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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